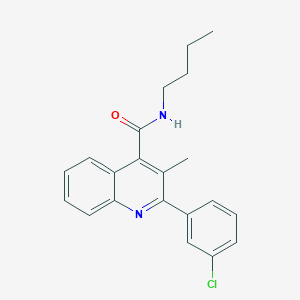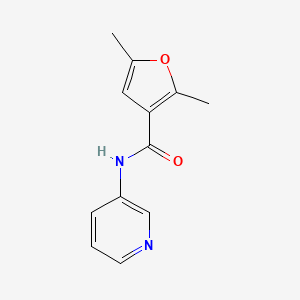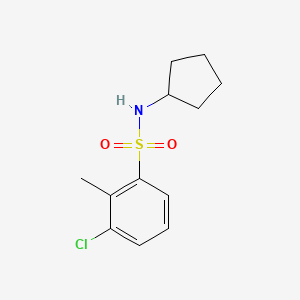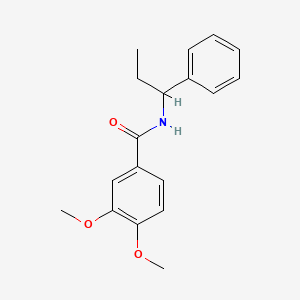
N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound with a molecular formula of C21H21ClN2O. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the reaction of the quinoline derivative with butylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Known for its antimalarial activity.
Quinine: Used as an antimalarial and muscle relaxant.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21ClN2O |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-3-4-12-23-21(25)19-14(2)20(15-8-7-9-16(22)13-15)24-18-11-6-5-10-17(18)19/h5-11,13H,3-4,12H2,1-2H3,(H,23,25) |
InChI Key |
GHVBPCSXZOONJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B10974337.png)

![6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10974342.png)
![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10974345.png)

![(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10974359.png)
![Ethyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10974364.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B10974379.png)
![1'-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4'-bipiperidine](/img/structure/B10974387.png)
![2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B10974391.png)
![3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974393.png)
![2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974395.png)
